BenchChemオンラインストアへようこそ!

(2S)-2-piperazin-1-ylpropan-1-ol

Chiral Synthesis Medicinal Chemistry Process Chemistry

(2S)-2-piperazin-1-ylpropan-1-ol (CAS 71850-04-9; also known as (S)-2-(piperazin-1-yl)propan-1-ol or β-methylpiperazine-1-ethanol) is a chiral small molecule comprising a piperazine heterocycle linked to a secondary alcohol-bearing propane chain. It belongs to the class of N-substituted piperazine alcohols frequently employed as versatile intermediates in medicinal chemistry for constructing CNS-targeted and anti-infective compound libraries.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B8217281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-piperazin-1-ylpropan-1-ol
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC(CO)N1CCNCC1
InChIInChI=1S/C7H16N2O/c1-7(6-10)9-4-2-8-3-5-9/h7-8,10H,2-6H2,1H3/t7-/m0/s1
InChIKeySTSAIUCZKQGPNG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2S)-2-Piperazin-1-ylpropan-1-ol: A Chiral Piperazine-Alcohol Building Block


(2S)-2-piperazin-1-ylpropan-1-ol (CAS 71850-04-9; also known as (S)-2-(piperazin-1-yl)propan-1-ol or β-methylpiperazine-1-ethanol) is a chiral small molecule comprising a piperazine heterocycle linked to a secondary alcohol-bearing propane chain [1]. It belongs to the class of N-substituted piperazine alcohols frequently employed as versatile intermediates in medicinal chemistry for constructing CNS-targeted and anti-infective compound libraries [2]. The (S)-enantiomer is distinguished by its defined stereochemistry at C-2, which directly impacts the conformational and pharmacological properties of derived drug candidates.

Why (2S)-2-Piperazin-1-ylpropan-1-ol Cannot Be Replaced by Its Racemate or Positional Isomers in Synthesis


Substituting (2S)-2-piperazin-1-ylpropan-1-ol with its racemic mixture or positional isomer (e.g., (2S)-1-(piperazin-1-yl)propan-2-ol) introduces critical, quantifiable differences that propagate through a synthetic sequence. The (S)-configuration at the hydroxyl-bearing carbon directly dictates the stereochemical outcome of subsequent transformations, often leading to diastereomeric products with divergent biological activities . Furthermore, the hydroxyl group's position on the propyl chain significantly alters the molecule's calculated lipophilicity (ΔLogP ~0.1-0.2) and hydrogen-bonding capacity, which are key determinants of both reactivity in the next synthetic step and the final drug candidate's pharmacokinetic profile [1]. Using an incorrect isomer can thus derail a structure-activity relationship (SAR) study or necessitate costly chiral separation downstream.

Quantitative Differentiation Evidence for (2S)-2-Piperazin-1-ylpropan-1-ol Procurement


Stereochemical Fidelity: Enantiomeric Excess vs. Racemic Building Blocks

The (2S)-enantiomer provides a defined stereochemical starting point, eliminating the 50% waste and purification burden inherent to racemic mixtures. In the industrial synthesis of adagrasib, a related chiral piperazine building block required stereochemical editing to upgrade yield from 34% to 74% and reduce process mass intensity nearly 3-fold, underscoring the cost of starting with incorrect stereochemistry . The target compound is typically supplied with a purity of ≥97% and can be characterized for enantiomeric excess (ee) by chiral HPLC or SFC, a quality control metric unavailable for racemic 2-(piperazin-1-yl)propan-1-ol from most suppliers [1].

Chiral Synthesis Medicinal Chemistry Process Chemistry

Lipophilicity (LogP) Comparison: Impact on Downstream ADME and Reactivity

The calculated partition coefficient (LogP) for 2-(piperazin-1-yl)propan-1-ol is reported between -0.46 and -0.73, depending on the algorithm . This is slightly more lipophilic than the unsubstituted analog 2-(piperazin-1-yl)ethanol (LogP ~ -1.10), a consequence of the additional methyl group on the carbon chain. This 0.4-0.6 LogP unit increase can significantly impact a derived lead compound's compliance with Lipinski's Rule of Five for oral bioavailability, making it a strategically important intermediate for tuning molecular properties.

Physicochemical Property Drug-likeness Lipophilicity

Physical Property Benchmarking: Boiling Point and Storage Differentiation

The target compound has a reported boiling point of 252.3°C at 760 mmHg and a flash point of 106.4°C [1]. Compared to the simpler analog 1-(2-hydroxyethyl)piperazine (boiling point ~ 246°C), the additional methyl substituent increases the boiling point by approximately 6°C, indicating marginally stronger intermolecular interactions. The recommended storage condition is 2-8°C under a dry, inert atmosphere, which is a standard yet critical specification for maintaining chiral purity .

Physical Property Compound Handling Logistics

Synthetic Utility: A Chiral Intermediate for CNS and Anti-infective Drug Discovery

The compound serves as a key intermediate in the synthesis of 8-phenyl-6,9-dihydro-[1,2,4]triazolo[3,4-i]purin-5-one derivatives, a class of phosphodiesterase inhibitors with potential CNS applications [1]. In this patent, the piperazine-propanol fragment is directly incorporated to modulate physicochemical and pharmacokinetic properties. The presence of both a secondary amine (piperazine N-H) and a primary alcohol provides two orthogonal reactive handles for sequential functionalization, a feature not present in simpler N-substituted piperazines lacking the hydroxyl group.

Drug Discovery Chemical Biology CNS Targets

Optimal Research and Procurement Scenarios for (2S)-2-Piperazin-1-ylpropan-1-ol


Stereospecific Synthesis of CNS-Targeted Compound Libraries

In medicinal chemistry programs targeting GPCRs (e.g., serotonin or dopamine receptors), the defined (S)-stereochemistry is critical for SAR studies. As demonstrated in the adagrasib synthesis, starting with the correct enantiomer avoids costly mid-sequence chiral resolution and improves overall yield from 34% to 74% . Researchers should procure this enantiopure building block for any project where the C-2 stereocenter is projected to be present in the final drug candidate.

Tuning Lipophilicity in Lead Optimization

When a lead series based on a piperazine-ethanol scaffold requires a modest increase in lipophilicity (LogP) to improve membrane permeability, (2S)-2-piperazin-1-ylpropan-1-ol provides a calculated ΔLogP of +0.4 to +0.6 units over unsubstituted 2-(piperazin-1-yl)ethanol . This targeted modification can be introduced early in the synthetic route, allowing systematic exploration of SAR around the central carbon chain.

Orthogonal Functionalization for Complexity Generation

The compound's dual reactive handles (piperazine N-H and primary alcohol) enable sequential, orthogonal functionalization without protection/deprotection steps. This feature is essential for the rapid generation of diverse screening libraries, as exemplified in the synthesis of triazolopurinone PDE inhibitors described in US7034016B2 . Procurement should be prioritized when synthetic efficiency and step-count reduction are key project drivers.

Quote Request

Request a Quote for (2S)-2-piperazin-1-ylpropan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.